
tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H29N5O2 and its molecular weight is 347.5. The purity is usually 95%.
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Biological Activity
Chemical Identity and Structure
tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is a compound with the molecular formula and a molecular weight of approximately 347.46 g/mol. It is categorized as a carbamate derivative, featuring a piperidine ring substituted with a pyrimidine moiety. The compound's structure can be represented as follows:
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the cyclopropylamino and pyrimidine groups suggests potential activity against specific protein targets, which may include kinases or other enzymes relevant to disease pathways.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against viral infections, particularly in inhibiting the replication of viruses like HIV and others through mechanisms involving reverse transcriptase inhibition .
Research Findings
Case Studies and Experimental Data
- Antiviral Efficacy : A study published in MDPI demonstrated that related compounds exhibited significant antiviral activity with EC50 values indicating effective concentrations for inhibiting viral replication. For example, certain derivatives showed an EC50 of approximately 3.98 µM against HIV, suggesting that structural modifications can enhance antiviral potency .
- Cytotoxicity Assessment : The cytotoxicity of similar compounds has been evaluated using the CC50 metric, which measures the concentration required to kill 50% of cell populations. Lower CC50 values indicate higher toxicity; thus, optimizing the structure of these compounds could lead to improved selectivity against viral targets while minimizing cytotoxic effects .
- Minimum Inhibitory Concentrations (MICs) : In studies focused on tuberculosis, piperidine derivatives demonstrated MIC values ranging from 0.5 to above 512 µg/mL against Mycobacterium tuberculosis strains, indicating a spectrum of activity that could be influenced by structural variations within the piperidine and pyrimidine components .
Data Tables
Property | Value |
---|---|
Molecular Formula | C18H29N5O2 |
Molecular Weight | 347.46 g/mol |
CAS Number | 1353984-49-2 |
EC50 (HIV) | ~3.98 µM |
CC50 (Cytotoxicity) | Varies by compound |
MIC (M. tuberculosis) | 0.5 - >512 µg/mL |
Properties
IUPAC Name |
tert-butyl 3-[[[6-(cyclopropylamino)pyrimidin-4-yl]amino]methyl]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)23-8-4-5-13(11-23)10-19-15-9-16(21-12-20-15)22-14-6-7-14/h9,12-14H,4-8,10-11H2,1-3H3,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASQIZRAYCXBTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC(=NC=N2)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701109335 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[[6-(cyclopropylamino)-4-pyrimidinyl]amino]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701109335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353989-88-4 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[[6-(cyclopropylamino)-4-pyrimidinyl]amino]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353989-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-[[[6-(cyclopropylamino)-4-pyrimidinyl]amino]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701109335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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